molecular formula C21H28O2 B146009 Isoavarone CAS No. 129445-46-1

Isoavarone

Cat. No. B146009
M. Wt: 312.4 g/mol
InChI Key: NXIFNLNXFPAWTO-LWILDLIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoflavones are a class of natural compounds found in plants that have been shown to have potential health benefits, including anti-inflammatory and anti-cancer properties. Isoavarone is a specific isoflavone that has been studied for its potential applications in scientific research. Isoavarone is a yellow crystalline powder that is soluble in ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Isoavarone has been studied for its potential applications in scientific research, including its anti-inflammatory and anti-cancer properties. Isoavarone has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. Isoavarone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism Of Action

The mechanism of action of Isoavarone is not fully understood, but it is believed to involve multiple pathways. Isoavarone has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Isoavarone has also been shown to activate the caspase pathway, which is involved in apoptosis.

Biochemical And Physiological Effects

Isoavarone has been shown to have several biochemical and physiological effects. In vitro studies have shown that Isoavarone can inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Isoavarone has also been shown to induce apoptosis in cancer cells, including breast cancer and lung cancer cells.

Advantages And Limitations For Lab Experiments

Isoavarone has several advantages for lab experiments, including its potential anti-inflammatory and anti-cancer properties. However, Isoavarone can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, the low yield of Isoavarone from the synthesis process can make it difficult to obtain pure samples.

Future Directions

There are several potential future directions for research on Isoavarone. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential applications in cancer therapy, either alone or in combination with other treatments. Further research is needed to fully understand the mechanism of action of Isoavarone and its potential applications in scientific research.
In conclusion, Isoavarone is a natural isoflavone that has gained attention for its potential applications in scientific research. Isoavarone has been shown to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves multiple pathways. While Isoavarone has several advantages for lab experiments, including its potential health benefits, further research is needed to fully understand its potential applications in scientific research.

Synthesis Methods

Isoavarone can be synthesized from daidzein, a natural isoflavone found in soybeans. The synthesis process involves several steps, including acetylation, bromination, and cyclization. The yield of Isoavarone from this process is typically low, which can make it difficult to obtain in large quantities.

properties

CAS RN

129445-46-1

Product Name

Isoavarone

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20+,21+/m0/s1

InChI Key

NXIFNLNXFPAWTO-LWILDLIXSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C

SMILES

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C

Origin of Product

United States

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